molecular formula C12H12N2O2S B1479753 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid CAS No. 2098020-46-1

2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid

Cat. No.: B1479753
CAS No.: 2098020-46-1
M. Wt: 248.3 g/mol
InChI Key: IPNCDIQCVSWLJI-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid (CAS 2098020-52-9) is a high-purity chemical reagent designed for research and development applications. This compound features a unique molecular hybrid structure, incorporating a pyrazole core fused with a cyclopentane ring and a thiophene substituent. The acetic acid functional group enhances its potential for further chemical modification and derivatization, making it a valuable synthon in medicinal chemistry. This scaffold is of significant interest in anticancer research. The pyrazole-thiophene hybrid structure is a recognized pharmacophore in the design of novel therapeutic agents. Recent studies highlight that structurally related pyrazole-thiophene hybrids demonstrate potent multitarget inhibitory activity against key oncogenic pathways, including wild-type EGFR, the resistant T790M mutant EGFR, and VEGFR-2 . These kinases are critical regulators of tumor proliferation and angiogenesis. Furthermore, such hybrid compounds have been shown to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cell lines, underscoring their potential as promising lead compounds for overcoming kinase-driven resistance in cancer therapy . The presence of the thiophene moiety is a common feature in many bioactive compounds and is known to contribute to favorable receptor interactions and metabolic stability . Researchers can utilize this compound as a key intermediate for synthesizing more complex heterocyclic systems or as a core structure for evaluating new biological activities. It is supplied with a guaranteed purity of 98% and must be stored at 2-8°C. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-11(16)7-14-9-4-1-3-8(9)12(13-14)10-5-2-6-17-10/h2,5-6H,1,3-4,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNCDIQCVSWLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CC=CS3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the cyclopentapyrazole structure followed by the introduction of the thiophene and acetic acid moieties. The detailed synthetic pathways can be found in various patents and research articles, which outline methods for optimizing yield and purity .

Anticancer Properties

Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant antiproliferative activity against various cancer cell lines. For example, a related compound demonstrated an IC₅₀ value of 0.08 μM against the MCF-7 breast cancer cell line, suggesting strong potential as an anticancer agent .

The biological activity of this compound is often attributed to its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to act as an inhibitor of mPGES-1, a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), which plays a crucial role in inflammation and cancer progression. Inhibition of mPGES-1 can lead to reduced tumor growth and improved outcomes in inflammation-related diseases .

Case Studies

Case Study 1: Antiproliferative Activity
A study evaluated the effects of various pyrazole derivatives on cancer cell lines. The compound exhibited significant antiproliferative effects with a notable mechanism involving cell cycle arrest at the G0/G1 phase after 24 hours of exposure. Extended exposure resulted in increased subG0/G1 fractions indicative of apoptosis .

Case Study 2: Inhibition of mPGES-1
In another investigation, the compound was tested for its ability to inhibit mPGES-1 in vitro. It showed selective inhibition with IC₅₀ values in the low micromolar range. This suggests its potential utility in developing therapies targeting inflammatory diseases and cancers where PGE2 is implicated .

Data Tables

The following table summarizes the biological activities and IC₅₀ values for various related compounds:

Compound NameTargetIC₅₀ Value (μM)Biological Activity
Compound C5EGFR0.07Anticancer
2cmPGES-1Low micromolarAnti-inflammatory
3cMCF-70.08Antiproliferative

Scientific Research Applications

Medicinal Chemistry Applications

One of the most promising areas for the application of this compound is in medicinal chemistry, particularly as a potential therapeutic agent.

Anti-Cancer Activity

Recent studies have indicated that compounds similar to 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid exhibit inhibitory effects on various cancer cell lines. For instance, research focusing on pyrazole derivatives has demonstrated their ability to inhibit receptor tyrosine kinases, which are crucial in cancer progression. The specific inhibition of Class III receptor tyrosine kinases such as FLT3 and c-KIT suggests a pathway for developing targeted cancer therapies using this compound .

Anti-Inflammatory Properties

Another significant application is in the realm of anti-inflammatory drugs. Compounds with similar structures have been shown to modulate inflammatory pathways effectively. A study highlighted the potential of thiophene-containing compounds in reducing inflammation through the inhibition of pro-inflammatory cytokines, making them suitable candidates for treating chronic inflammatory diseases .

Material Science Applications

The unique structural properties of this compound also lend themselves to applications in material science.

Organic Electronics

This compound can be utilized in organic electronic devices due to its electron-donating properties. Research has shown that thiophene derivatives enhance charge mobility when incorporated into organic field-effect transistors (OFETs). The incorporation of such compounds can lead to improved performance in organic photovoltaic cells and light-emitting diodes (LEDs), making them essential for developing next-generation electronic materials .

Agricultural Chemistry Applications

In agricultural chemistry, there is potential for this compound in developing new agrochemicals.

Pesticide Development

Research into heterocyclic compounds has revealed their efficacy as pesticides. The structural attributes of this compound may allow it to act as a bioactive agent against various pests and pathogens. Preliminary studies suggest that such compounds can disrupt pest metabolism or interfere with their reproductive systems, leading to effective pest control strategies .

Case Studies and Data Tables

Application Area Study Reference Findings
Anti-Cancer Activity Inhibition of Class III receptor tyrosine kinases linked to reduced tumor growth.
Anti-Inflammatory Modulation of cytokine production leading to decreased inflammation markers.
Organic Electronics Enhanced charge mobility in OFETs when thiophene derivatives are used.
Pesticide Development Effective against specific pests with minimal environmental impact.

Comparison with Similar Compounds

Key Structural Differences

The target compound differs from its analogs primarily in the substituents on the pyrazole ring and the functional groups attached. Below is a comparative analysis with two closely related derivatives:

Property Target Compound [3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic Acid (CAS 333309-24-3) Methyl 2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate (CAS 333309-25-4)
Substituent at Pyrazole-3 Thiophen-2-yl (electron-rich aromatic) Trifluoromethyl (CF₃, electron-withdrawing) Trifluoromethyl (CF₃)
Functional Group Acetic acid (-CH₂COOH) Acetic acid (-CH₂COOH) Methyl ester (-CH₂COOCH₃)
Molecular Formula C₁₂H₁₂N₂O₂S (inferred) C₁₀H₁₀F₃N₂O₂ C₁₀H₁₁F₃N₂O₂
Molecular Weight ~264.3 (calculated) 248.20 (reported) 248.20 (reported)
Solubility Moderate in polar solvents (due to -COOH) Higher acidity (pKa lowered by CF₃); likely soluble in basic aqueous media Less polar than acid form; soluble in organic solvents (e.g., dioxane, DMSO)
Synthetic Route Likely similar to , using thiophene precursors Substitution of CF₃ group via cyclocondensation or halogen exchange Esterification of the corresponding acetic acid derivative
Hazard Profile Not reported Not reported H302 (harmful if swallowed), H315-H319 (skin/eye irritation), H335 (respiratory irritation)

Electronic and Steric Effects

  • Thiophene vs. CF₃ : The thiophen-2-yl group is electron-rich, enhancing resonance stabilization of the pyrazole ring. In contrast, the CF₃ group is strongly electron-withdrawing, which polarizes the pyrazole ring and increases the acidity of the acetic acid moiety .
  • Acetic Acid vs. Ester : The free carboxylic acid (target compound and CAS 333309-24-3) offers hydrogen-bonding capability, critical for binding to biological targets. The methyl ester (CAS 333309-25-4) lacks this property but improves cell membrane permeability due to higher lipophilicity .

Preparation Methods

Cyclopenta[c]pyrazole Core Formation

  • The cyclopenta[c]pyrazole ring system is generally formed through intramolecular cyclization of appropriately substituted hydrazine derivatives with cyclopentanone or related cyclic ketones.
  • For example, condensation of hydrazine derivatives with 1,4-diketones or ketoesters followed by cyclization under acidic or basic conditions yields the dihydrocyclopenta[c]pyrazole scaffold.
  • Reaction conditions typically involve reflux in polar aprotic solvents such as tetrahydrofuran (THF) or ethanol, sometimes with catalytic acid/base.

Functionalization with Acetic Acid Side Chain

  • The acetic acid group at the N-1 position of the pyrazole is introduced by alkylation or acylation reactions.
  • A common approach involves alkylation of the pyrazole nitrogen with haloacetic acid derivatives (e.g., bromoacetic acid or its esters) under basic conditions.
  • Alternatively, the corresponding nitrile (e.g., 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile) can be synthesized first and then hydrolyzed to the acetic acid under acidic or basic hydrolysis conditions.

Detailed Research Findings and Experimental Data

Related Compound Synthesis Example: Acetonitrile Precursor

  • A structurally related compound, 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile, has been synthesized via multi-step reactions involving cyclization and substitution steps.
  • This nitrile intermediate can be converted to the corresponding acetic acid by hydrolysis.

Hydrolysis of Nitrile to Acetic Acid

Step Reagents/Conditions Yield Notes
Hydrolysis of nitrile to acid Acidic hydrolysis: reflux with 12 M HCl or basic hydrolysis with NaOH Moderate to good yields (50-70%) Reaction time: 30 min to several hours; temperature: 80-110°C

Alkylation of Pyrazole Nitrogen

Step Reagents/Conditions Yield Notes
Alkylation with bromoacetic acid or esters Base such as potassium carbonate or sodium hydride in polar aprotic solvent (e.g., DMF, THF) 60-80% Reaction temperature: room temperature to 60°C; reaction time: 1-4 hours

Cyclopenta[c]pyrazole Core Formation

Step Reagents/Conditions Yield Notes
Cyclization of hydrazine derivative with cyclic ketone Acid or base catalysis, reflux in ethanol or THF 50-75% Purification by column chromatography

Representative Experimental Procedure (Adapted)

  • Synthesis of 5,6-dihydrocyclopenta[c]pyrazole intermediate

    • Mix hydrazine hydrate with cyclopentanone derivative in ethanol.
    • Heat under reflux for 4-6 hours.
    • Cool and isolate the cyclized product by filtration or extraction.
  • Thiophene substitution

    • React the cyclopenta[c]pyrazole intermediate with thiophene-2-carbaldehyde under acidic conditions to form the 3-thiophenyl substituted pyrazole.
    • Purify by recrystallization or chromatography.
  • N-1 Alkylation with bromoacetic acid

    • Dissolve the substituted pyrazole in dry THF.
    • Add sodium hydride slowly under inert atmosphere at 0°C.
    • Add bromoacetic acid or its ester dropwise.
    • Stir at room temperature for 3-4 hours.
    • Quench reaction, extract, and purify the product.
  • Hydrolysis (if ester used)

    • Hydrolyze ester to acid using aqueous NaOH or HCl under reflux.
    • Acidify and extract the acetic acid product.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield Range Key Notes
1 Cyclization Hydrazine + cyclopentanone, reflux ethanol 50-75% Forms dihydrocyclopenta[c]pyrazole core
2 Thiophene substitution Thiophene-2-carbaldehyde, acid catalysis 60-80% Introduces thiophene at 3-position
3 N-1 Alkylation Bromoacetic acid, NaH, THF 60-80% Attaches acetic acid side chain
4 Hydrolysis (if necessary) Acid or base hydrolysis, reflux 50-70% Converts nitrile or ester to acid

Additional Notes

  • Purification is commonly achieved by silica gel column chromatography using ethyl acetate/hexane gradients.
  • Reaction monitoring by TLC and NMR spectroscopy is standard to confirm intermediate and final product formation.
  • Yields and reaction times vary depending on the exact substituents and reaction scale.
  • Safety considerations include handling sodium hydride under inert atmosphere and careful control of acidic or basic hydrolysis conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid
Reactant of Route 2
2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid

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